molecular formula C16H12ClN3O3 B11779045 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11779045
M. Wt: 329.74 g/mol
InChI Key: KKMFSCBOCTWXQH-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one of which is substituted with a chlorine and a nitro group, while the other is substituted with two methyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chlorine groups can influence its reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-5-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    5-(2-Chloro-5-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure with a single methyl substitution on the phenyl ring.

Uniqueness

5-(2-Chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorine and nitro groups on one aromatic ring and two methyl groups on the other. This specific substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)13-8-11(20(21)22)5-6-14(13)17/h3-8H,1-2H3

InChI Key

KKMFSCBOCTWXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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